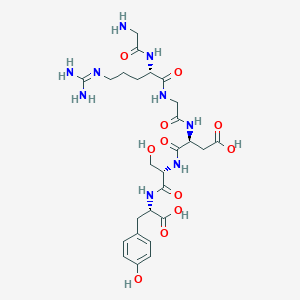

Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine (GRGDSTY) is a peptide sequence that plays a crucial role in cell adhesion and migration. It is commonly used in scientific research to study the mechanisms of cell adhesion and migration, as well as to develop new therapies for diseases such as cancer and cardiovascular disease. In

Wirkmechanismus

Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine works by binding to integrins, which are transmembrane receptors that play a crucial role in cell adhesion and migration. Integrins bind to extracellular matrix proteins, such as fibronectin and collagen, to facilitate cell adhesion and migration. Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine binds to the integrin receptor and blocks its interaction with extracellular matrix proteins, thereby inhibiting cell adhesion and migration.

Biochemische Und Physiologische Effekte

Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the adhesion of cancer cells to the extracellular matrix, which could potentially be used to prevent the spread of cancer. It has also been shown to promote the formation of blood vessels, which could be useful in promoting tissue repair and regeneration.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine in lab experiments is that it is a well-characterized peptide sequence that is widely available. It is also relatively easy to synthesize using SPPS. However, one limitation is that it can be expensive to purchase, especially if large quantities are needed for experiments.

Zukünftige Richtungen

There are many potential future directions for research on Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine. For example, researchers could investigate the use of Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine as a therapeutic agent for cancer and cardiovascular disease. They could also explore the use of Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine in tissue engineering applications, such as promoting the formation of blood vessels in engineered tissues. Additionally, researchers could investigate the use of Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine in combination with other molecules to enhance its therapeutic effects.

Synthesemethoden

Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine can be synthesized using solid-phase peptide synthesis (SPPS), which is a widely used method for peptide synthesis. SPPS involves the sequential addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary chemical group to prevent unwanted reactions. After the peptide chain is complete, the temporary chemical groups are removed to yield the final product.

Wissenschaftliche Forschungsanwendungen

Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine is commonly used in scientific research to study the mechanisms of cell adhesion and migration. It is also used to develop new therapies for diseases such as cancer and cardiovascular disease. For example, Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine has been shown to inhibit the adhesion of cancer cells to the extracellular matrix, which could potentially be used to prevent the spread of cancer.

Eigenschaften

CAS-Nummer |

140457-22-3 |

|---|---|

Produktname |

Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine |

Molekularformel |

C26H39N9O11 |

Molekulargewicht |

653.6 g/mol |

IUPAC-Name |

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C26H39N9O11/c27-10-19(38)32-15(2-1-7-30-26(28)29)22(42)31-11-20(39)33-16(9-21(40)41)23(43)35-18(12-36)24(44)34-17(25(45)46)8-13-3-5-14(37)6-4-13/h3-6,15-18,36-37H,1-2,7-12,27H2,(H,31,42)(H,32,38)(H,33,39)(H,34,44)(H,35,43)(H,40,41)(H,45,46)(H4,28,29,30)/t15-,16-,17-,18-/m0/s1 |

InChI-Schlüssel |

VOESDNNEDODLBS-XSLAGTTESA-N |

Isomerische SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O |

Kanonische SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O |

Sequenz |

GRGDSY |

Synonyme |

glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine GRGDSY H-Gly-Arg-Gly-Asp-Ser-Tyr-OH |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

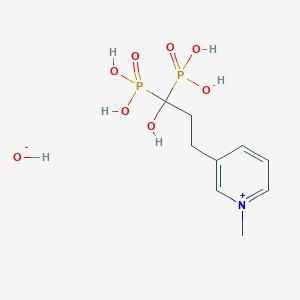

![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)

![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)